molecular formula C11H12F2O2 B1413035 Ethyl 2,5-difluoro-3-methylphenylacetate CAS No. 1806304-05-1

Ethyl 2,5-difluoro-3-methylphenylacetate

Cat. No.: B1413035
CAS No.: 1806304-05-1
M. Wt: 214.21 g/mol
InChI Key: JMIQUAPQTDBGJS-UHFFFAOYSA-N
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Description

Ethyl 2,5-difluoro-3-methylphenylacetate (CAS 1806304-05-1) is a fluorinated aromatic ester with applications in organic synthesis, pharmaceutical intermediates, and agrochemical research. Its structure features a phenylacetate backbone substituted with two fluorine atoms at the 2- and 5-positions and a methyl group at the 3-position. The ethyl ester moiety enhances its solubility in organic solvents, making it a versatile building block for further derivatization.

Properties

IUPAC Name

ethyl 2-(2,5-difluoro-3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-3-15-10(14)6-8-5-9(12)4-7(2)11(8)13/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIQUAPQTDBGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conversion to Acid Chloride

The conversion of a carboxylic acid to its acid chloride is typically achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step is crucial for activating the carboxyl group, facilitating the subsequent esterification reaction.

Esterification

Esterification involves reacting the acid chloride with ethanol in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. This step requires careful control of reaction conditions to optimize yield and purity.

Data and Research Findings

While specific data on this compound is limited, related compounds provide insight into potential yields and conditions.

Method Yield Conditions
Acid Chloride Route 70-90% SOCl₂, EtOH, Pyridine, 0°C to RT
Direct Esterification 40-60% H₂SO₄, EtOH, Reflux

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-difluoro-3-methylphenylacetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2,5-difluoro-3-methylphenylacetic acid.

    Reduction: 2,5-difluoro-3-methylphenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,5-difluoro-3-methylphenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2,5-difluoro-3-methylphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with Ethyl 2,5-difluoro-3-methylphenylacetate, differing primarily in substituent type, position, and functional groups. Key distinctions are summarized in Table 1 and elaborated in subsequent sections.

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1806304-05-1 C11H12F2O2 ~202.2 (estimated) 2,5-difluoro; 3-methyl
Ethyl 2,4,5-trifluorobenzoylacetate C11H9F3O3 246.18 2,4,5-trifluoro; benzoyl group
Ethyl 3,5-dichloro-2-fluorophenylacetate 1806350-99-1 C10H9Cl2FO2 251.08 3,5-dichloro; 2-fluoro
Ethyl 2,4-dibromo-3-fluorophenylacetate 1803817-32-4 C10H9Br2FO2 331.99 2,4-dibromo; 3-fluoro
Ethyl 2,3-difluoro-4-methoxyphenylacetate 691905-11-0 C11H12F2O3 230.21 2,3-difluoro; 4-methoxy

Biological Activity

Ethyl 2,5-difluoro-3-methylphenylacetate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique molecular structure characterized by:

  • Fluorine Substituents : The presence of two fluorine atoms enhances lipophilicity and binding affinity to biological targets.
  • Methyl Group : The methyl substituent can influence the compound's reactivity and solubility.
  • Ester Functional Group : This group is crucial for its interaction with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms are known to enhance the compound's binding affinity to certain enzymes or receptors, which modulates their activity. This interaction can lead to:

  • Inhibition or Activation of Enzymes : Depending on the target enzyme, the compound may exhibit either inhibitory or activating effects.
  • Altered Metabolic Pathways : By influencing enzyme activity, the compound can affect metabolic pathways involved in various physiological processes.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various bacterial strains.
  • Anticancer Potential : Investigations into its derivatives have shown promise in anticancer applications, particularly in inhibiting tumor growth and proliferation.
  • Anti-inflammatory Effects : Some studies have highlighted the compound's potential in reducing inflammation through its action on specific inflammatory pathways.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) as low as 12.5 μM for certain strains, indicating significant antimicrobial potential.
  • Anticancer Activity :
    • In vitro studies showed that derivatives of this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 25 μM, suggesting effective cytotoxicity.
  • Inflammation Studies :
    • Research involving animal models indicated that treatment with this compound reduced markers of inflammation, such as TNF-alpha and IL-6 levels, supporting its anti-inflammatory properties.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure CharacteristicsBiological Activity
Ethyl 2-fluoro-3-methylphenylacetateSingle fluorine substituentModerate antimicrobial activity
Ethyl 2,5-dichloro-3-methylphenylacetateChlorine substituentsReduced anticancer efficacy
Ethyl 3-methoxyphenylacetateMethoxy group presentEnhanced solubility but lower potency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,5-difluoro-3-methylphenylacetate
Reactant of Route 2
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Ethyl 2,5-difluoro-3-methylphenylacetate

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